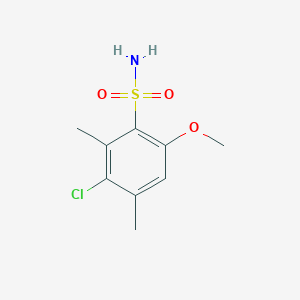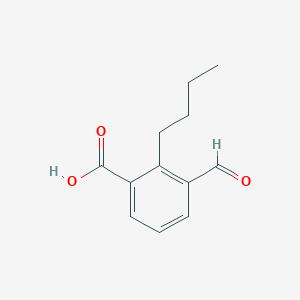
2-Butyl-3-formylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-formylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a butyl group at the second position and a formyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
2-Butyl-3-formylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of butylbenzene with a formylating agent such as formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the oxidation of 2-butyl-3-methylbenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction converts the methyl group to a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The choice of oxidizing agent and reaction parameters can be optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-Butyl-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The butyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are effective reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-Butyl-3-carboxybenzoic acid.
Reduction: 2-Butyl-3-hydroxymethylbenzoic acid.
Substitution: 2-Butyl-3-halobenzoic acid (e.g., 2-Butyl-3-chlorobenzoic acid).
科学的研究の応用
2-Butyl-3-formylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic carboxylic acids. It may also serve as a model compound for understanding the metabolism of similar structures in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-Butyl-3-formylbenzoic acid depends on the specific context of its use. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The butyl group can influence the compound’s reactivity by providing steric hindrance and electronic effects.
In biological systems, the compound may interact with enzymes that recognize aromatic carboxylic acids, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
2-Butyl-3-formylbenzoic acid can be compared with other aromatic carboxylic acids, such as:
Benzoic acid: Lacks the butyl and formyl groups, making it less sterically hindered and less reactive in certain contexts.
2-Butylbenzoic acid: Lacks the formyl group, reducing its electrophilic reactivity.
3-Formylbenzoic acid: Lacks the butyl group, making it less sterically hindered but more reactive towards nucleophiles.
The presence of both the butyl and formyl groups in this compound makes it unique, providing a balance of steric hindrance and electrophilic reactivity that can be exploited in various chemical and biological applications.
特性
CAS番号 |
89393-41-9 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
2-butyl-3-formylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-3-6-10-9(8-13)5-4-7-11(10)12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) |
InChIキー |
XFFVEDCIXMZEII-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=CC=C1C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
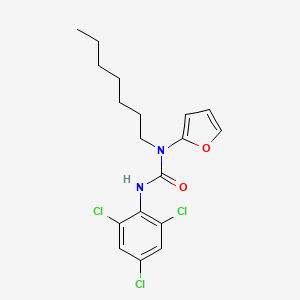


![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)

![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
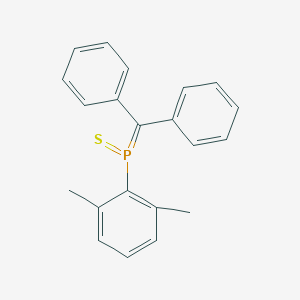
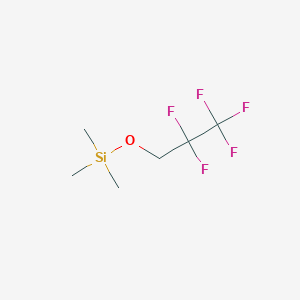
![1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14399091.png)
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
